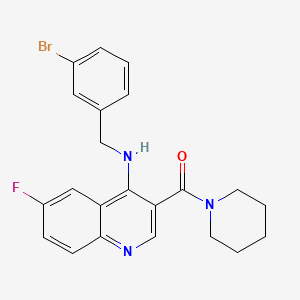
(4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21BrFN3O and its molecular weight is 442.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , with a CAS number of 1797952-63-6, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21BrFN3O with a molecular weight of 442.3 g/mol. The structure features a quinoline core substituted with a bromobenzyl group and a piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1797952-63-6 |
| Molecular Formula | C22H21BrFN3O |
| Molecular Weight | 442.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound exhibits dual inhibitory activity against topoisomerases I and II, which are essential enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. The compound's structural similarity to known topoisomerase inhibitors enhances its potential as an anticancer agent.
In Vitro Studies
A series of in vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- HepG2 (liver cancer)
- C6 (rat glioma)
-
Results :
- The compound exhibited significant antiproliferative effects across all tested cell lines, with varying degrees of potency.
- Notably, at a concentration of 10 μM, it achieved approximately 83.52% inhibition in FaDu cells (head and neck squamous cell carcinoma) and 74.70% inhibition in MDA-MB-231 cells.
Mechanistic Insights
The cytotoxicity was confirmed through various assays:
- MTT Assay : Demonstrated dose-dependent cytotoxicity.
- DAPI Staining : Showed morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.
- Western Blot Analysis : Revealed increased levels of cleaved caspase-3, indicating activation of apoptotic pathways.
Case Studies
A study conducted by Abdelhaleem et al. highlighted the effectiveness of similar compounds in the same structural class, reinforcing the potential of this compound as a promising anticancer agent. The research focused on the design and synthesis of derivatives that target topoisomerases while also exhibiting anti-inflammatory properties through selective inhibition of COX enzymes.
Propiedades
IUPAC Name |
[4-[(3-bromophenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN3O/c23-16-6-4-5-15(11-16)13-26-21-18-12-17(24)7-8-20(18)25-14-19(21)22(28)27-9-2-1-3-10-27/h4-8,11-12,14H,1-3,9-10,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFOVGFTYRPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC(=CC=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













